molecular formula C10H12BNO6 B1441877 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid CAS No. 1150114-61-6

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Cat. No. B1441877
CAS RN: 1150114-61-6
M. Wt: 253.02 g/mol
InChI Key: FKPAMQONBPBHMF-UHFFFAOYSA-N
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Description

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid (IPCNPBA) is an organoboronic acid that has been studied extensively in the scientific community due to its potential applications in the synthesis of various compounds and its ability to act as a catalyst. IPCNPBA is a useful reagent in synthetic organic chemistry and has been used to synthesize a variety of compounds, including pharmaceuticals, natural products, and other important molecules. In addition, IPCNPBA has been studied for its potential applications in biochemistry and physiology, as well as its potential as a catalyst for various reactions.

Scientific Research Applications

Catalytic Activity and Synthesis

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is involved in catalytic processes and synthesis applications. For example, the Ag/zeolite nanocomposite, utilized for the ligand-free hydroxylation of phenylboronic acid to phenol and reduction of various dyes at room temperature, indicates a broader scope of phenylboronic acid derivatives in catalysis and environmental applications (Hatamifard, Nasrollahzadeh, & Sajadi, 2016). Additionally, the synthesis of 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidinones showcases the potential of derivatives in antimicrobial applications, demonstrating excellent antibacterial and antifungal activities (Chitra, Devanathan, & Pandiarajan, 2010).

Sensory Applications

Modified phenylboronic acids, including this compound derivatives, have improved methods for sugar detection, indicating enhanced sensitivity due to structural modifications. These advancements demonstrate the potential for these compounds in the development of more sensitive and selective biosensors for saccharides in complex biological samples (Zhang & Chen, 2010).

Environmental Monitoring

The development of nonenzymatic colorimetric methods for determining residual hydrogen peroxide in foods and agricultural products using nitrophenylboronic acids, including variants of this compound, underscores the importance of these compounds in environmental monitoring and food safety (Lu, Lin, Chang, Wu, & Lo, 2011).

Polymer Science

In polymer science, the direct nitroxide mediated (co)polymerization of vinylphenylboronic acids offers a pathway towards developing polymeric materials with specific functionalities, such as sugar sensors. This highlights the role of this compound derivatives in the creation of functional materials with potential applications in biotechnology and materials science (Vancoillie, Pelz, Holder, & Hoogenboom, 2012).

Bioorthogonal Chemistry

A novel reaction involving 2-formylphenylboronic acid and 4-hydrazinylbenzoic acid in aqueous solution demonstrates the potential for bioorthogonal coupling reactions, implicating derivatives of this compound in innovative biochemical conjugation strategies (Dilek, Lei, Mukherjee, & Bane, 2015).

properties

IUPAC Name

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO6/c1-6(2)18-10(13)7-3-4-8(11(14)15)9(5-7)12(16)17/h3-6,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPAMQONBPBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675081
Record name (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150114-61-6
Record name Benzoic acid, 4-borono-3-nitro-, 1-(1-methylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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